molecular formula C14H15BO4 B1591488 (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 871125-75-6

(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No. B1591488
M. Wt: 258.08 g/mol
InChI Key: BLIXUNCSDKZOOX-UHFFFAOYSA-N
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Description

(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid, also known as MBPA, is an organic compound that belongs to the class of boronic acids. It has a molecular formula of C14H15BO4 and a molecular weight of 262.08 g/mol. MBPA is a white solid that is soluble in organic solvents like methanol and dichloromethane. In recent years, MBPA has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Applications in Antioxidant Activity and Health Benefits

  • Phenolic Compounds and Health: Phenolic compounds like syringic acid, a relative to (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid, have been extensively studied for their health benefits. These include antioxidant, antimicrobial, and anti-inflammatory activities, with potential implications in managing diseases such as diabetes, cardiovascular diseases, and cancer (Cheemanapalli et al., 2018). The strong antioxidant activity is linked to the presence of methoxy groups on the aromatic ring, suggesting that (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid could also exhibit similar beneficial effects due to its structural features.

Environmental Applications

  • Detoxification and Bioremediation: Enzymatic approaches involving oxidoreductive enzymes have shown promise in the degradation and transformation of recalcitrant compounds in wastewater. This is particularly relevant for the treatment of pollutants in industrial effluents, where (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid derivatives could potentially serve as redox mediators or be directly involved in the breakdown of toxic substances (Husain & Husain, 2007).

Photocatalysis and Material Science

  • Photocatalytic Applications: The study and development of materials for photocatalysis, such as in the degradation of pollutants or the harvesting of solar energy, is a growing field. Boronic acid compounds, due to their unique properties and reactive sites, could be engineered into photocatalytic systems. These systems could leverage the structural aspects of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid for enhanced performance in environmental cleaning or energy applications (Ni et al., 2016).

Analytical Chemistry and Biosensing

  • Biosensors: Electrochemical biosensors based on boronic acids have been extensively explored for their ability to detect sugars, glycated hemoglobin (HbA1c), and fluoride ions. The selective binding capabilities of boronic acids to diols make them particularly useful for non-enzymatic glucose sensors and other biosensing applications. Given its boronic acid moiety, (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid could be employed in developing new biosensors with enhanced specificity and sensitivity (Wang et al., 2014).

properties

IUPAC Name

[3-[(3-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-13-6-2-4-11(8-13)10-19-14-7-3-5-12(9-14)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIXUNCSDKZOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584719
Record name {3-[(3-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid

CAS RN

871125-75-6
Record name B-[3-[(3-Methoxyphenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(3-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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